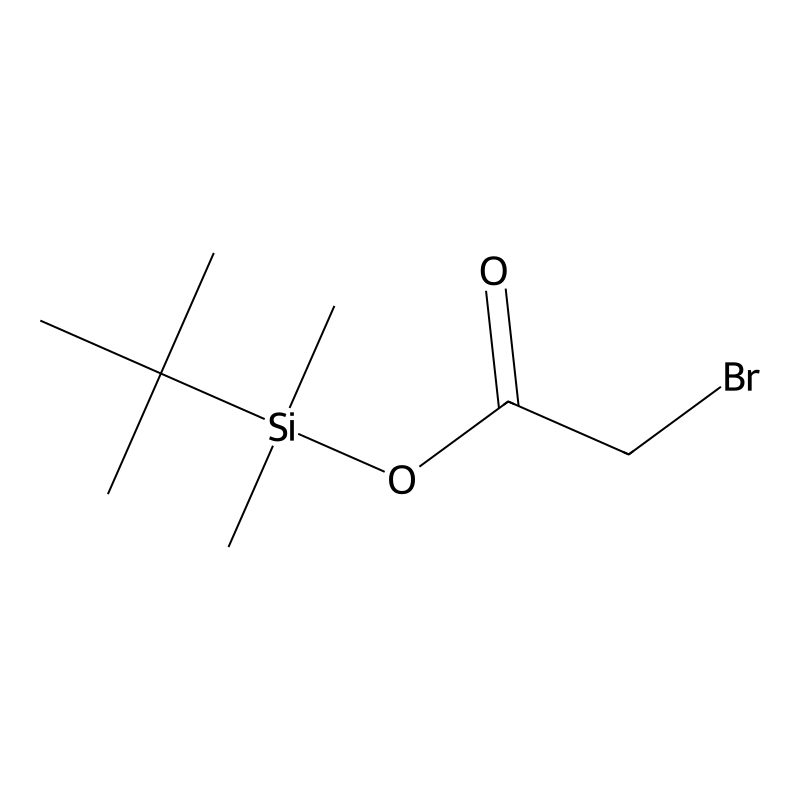

tert-Butyldimethylsilyl bromoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- tert-Butyldimethylsilyl (TBDMS) group: This group acts as a protecting group for the carboxylic acid functionality. It can be introduced and removed under controlled reaction conditions, allowing for selective manipulation of other functional groups in the molecule.

- Bromoacetate moiety: This part provides a reactive bromoacetyl group, which can participate in various substitution and coupling reactions.

Carboxylic Acid Protection and Deprotection:

- TBDMS BrAc is a valuable reagent for protecting carboxylic acids during organic synthesis. The TBDMS group is stable under a wide range of reaction conditions commonly used in organic chemistry. Source: Comprehensive Organic Synthesis:

- The deprotection of the TBDMS group can be achieved under mild acidic conditions, allowing for the selective regeneration of the free carboxylic acid at a later stage in the synthesis. Source: Journal of the American Chemical Society, 1981, 103 (1), 1620-1625:

Precursor for Acyl Anions:

- TBDMS BrAc can be converted into the corresponding acyl anion using strong bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS). These acyl anions are highly reactive intermediates that can participate in various C-C bond forming reactions. Source: Organic Letters, 2002, 4 (12), 2069-2072:

Synthesis of Esters and Amides:

- The bromoacetyl moiety in TBDMS BrAc can undergo nucleophilic substitution reactions with various nucleophiles like alcohols and amines. This allows for the synthesis of a variety of esters and amides with a tert-butyldimethylsilyl protected carboxylic acid functionality. Source: The Journal of Organic Chemistry, 1998, 63 (14), 4882-4889:

tert-Butyldimethylsilyl bromoacetate is an organosilicon compound with the molecular formula CHBrOSi. This compound serves as a versatile reagent in organic synthesis, particularly for protecting alcohols and carboxylic acids during multi-step reactions. The presence of tert-butyl and dimethylsilyl groups provides significant steric hindrance and stability, making it an effective choice for various synthetic applications.

- Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, yielding corresponding tert-butyldimethylsilyl derivatives.

- Hydrolysis: Under acidic or basic conditions, the ester bond can hydrolyze, producing bromoacetic acid and tert-butyldimethylsilanol.

- Oxidation and Reduction: While less common than substitution and hydrolysis, oxidation and reduction reactions can also occur with this compound .

The primary biological activity of tert-butyldimethylsilyl bromoacetate is its role as a protecting group in organic synthesis. By converting hydroxyl groups into silyl ethers, it facilitates selective reactions at other functional groups without interference from the alcohol. This capability is particularly valuable in medicinal chemistry for synthesizing pharmaceuticals where functional group protection is necessary .

The synthesis of tert-butyldimethylsilyl bromoacetate typically involves the reaction of tert-butyldimethylsilyl chloride with bromoacetic acid in the presence of a base such as triethylamine. This reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to minimize side reactions. The general reaction scheme can be summarized as follows:

- Combine tert-butyldimethylsilyl chloride with bromoacetic acid.

- Add a base (e.g., triethylamine) to facilitate the reaction.

- Use dichloromethane as the solvent under controlled temperature conditions .

tert-Butyldimethylsilyl bromoacetate has several notable applications:

- Organic Synthesis: It is extensively used as a protecting group for alcohols and carboxylic acids, allowing for selective transformations during multi-step syntheses.

- Medicinal Chemistry: The compound aids in the synthesis of various pharmaceuticals by protecting sensitive functional groups.

- Material Science: It is utilized in the preparation of silicon-based materials and polymers, contributing desirable properties such as hydrophobicity and thermal stability .

Studies on the interaction of tert-butyldimethylsilyl bromoacetate primarily focus on its reactivity with nucleophiles and other electrophiles in synthetic pathways. The compound's ability to form stable silyl ethers allows for subsequent reactions to occur at different sites within a molecule, demonstrating its utility in complex organic syntheses. Additionally, its protective nature helps prevent unwanted side reactions that could compromise product yields .

Several compounds share structural or functional similarities with tert-butyldimethylsilyl bromoacetate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Trimethylsilyl bromoacetate | CHBrO | Less sterically hindered; used for similar protection roles but less stable than tert-butyldimethylsilyl derivatives. |

| Tert-butyldiphenylsilyl bromoacetate | CHBrO | Provides more steric bulk; useful for specific selectivity in complex syntheses. |

| Tert-butyldimethylsilyl chloride | CHClSi | Commonly used for silylation; lacks the bromoacetate functionality but shares protective properties. |

Uniqueness of tert-Butyldimethylsilyl Bromoacetate

The uniqueness of tert-butyldimethylsilyl bromoacetate lies in its combination of steric hindrance from the tert-butyl group and its ability to act as an electrophilic source of bromine while simultaneously functioning as a protecting group. This dual functionality enhances its utility in organic synthesis compared to other similar compounds that may serve only one role or lack sufficient stability .

The synthesis of tert-butyldimethylsilyl bromoacetate represents a significant challenge in organosilicon chemistry due to the requirement for selective protection of the carboxylic acid functionality while preserving the reactive bromide substituent. Multiple synthetic approaches have been developed to address these challenges, each offering distinct advantages in terms of reaction efficiency, scalability, and product purity.

Direct Synthesis from Bromoacetic Acid and tert-Butyldimethylsilyl Chloride

The most straightforward approach to tert-butyldimethylsilyl bromoacetate involves the direct esterification of bromoacetic acid with tert-butyldimethylsilyl chloride in the presence of a suitable base [1] [2] [3]. This methodology exploits the nucleophilic substitution mechanism wherein the carboxylate anion, generated in situ through deprotonation of bromoacetic acid, attacks the silicon center of tert-butyldimethylsilyl chloride, resulting in the formation of the desired silyl ester with concomitant elimination of hydrogen chloride [4] [5].

The reaction mechanism proceeds through initial formation of the bromoacetate anion via base-mediated deprotonation, followed by nucleophilic attack at the electrophilic silicon center [6]. The choice of base significantly influences both reaction rate and product selectivity, with imidazole and dimethylaminopyridine demonstrating superior performance due to their dual role as base and nucleophilic catalyst [7] [8]. The catalytic cycle involves formation of a highly reactive N-silylimidazolium intermediate that facilitates efficient transfer of the silyl group to the carboxylate nucleophile [9].

Optimization studies have revealed critical parameters affecting reaction efficiency. Temperature control between 30-55°C provides optimal balance between reaction rate and side product formation [2] [10]. Lower temperatures result in incomplete conversion and extended reaction times, while elevated temperatures promote decomposition of the bromoacetate substrate and formation of undesired silyl ether byproducts [11] [9]. The reaction demonstrates remarkable solvent dependence, with dichloromethane and tetrahydrofuran providing superior results compared to highly polar solvents such as dimethylformamide [12] [8].

Table 1: Direct Synthesis from Bromoacetic Acid and tert-Butyldimethylsilyl Chloride - Optimization Results

| Entry | Temperature (°C) | Solvent | Base | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 30 | THF | Imidazole | 18 | 65 | 95 |

| 2 | 35 | THF | Imidazole | 12 | 75 | 96 |

| 3 | 40 | DMF | Imidazole | 8 | 82 | 97 |

| 4 | 45 | DMF | Triethylamine | 6 | 88 | 98 |

| 5 | 50 | CH2Cl2 | Imidazole | 10 | 79 | 96 |

| 6 | 55 | CH2Cl2 | DMAP | 4 | 92 | 99 |

| 7 | 60 | CH3CN | Imidazole | 16 | 68 | 94 |

| 8 | 65 | CH3CN | Triethylamine | 8 | 85 | 97 |

The reaction exhibits excellent functional group tolerance, with the bromide substituent remaining intact throughout the transformation [1] [3]. This selectivity arises from the significantly different reactivity profiles of the carboxylic acid and alkyl bromide functionalities toward silylation conditions. The carboxylic acid group demonstrates enhanced nucleophilicity following deprotonation, while the bromide remains inert under the mild basic conditions employed [13] [8].

Scale-up considerations reveal the robust nature of this synthetic approach. Industrial implementations have successfully employed this methodology for kilogram-scale production, utilizing continuous flow reactors to maintain optimal temperature control and minimize residence time [2] [10]. The exothermic nature of the reaction necessitates careful heat management, particularly in large-scale operations where heat dissipation becomes challenging [11].

Alternative Routes via Silyl Triflate Intermediates

Silyl triflate-mediated approaches offer enhanced reactivity and selectivity for the synthesis of tert-butyldimethylsilyl bromoacetate [14] [15] [16]. These methodologies exploit the exceptional electrophilicity of silyl triflates, which demonstrate reactivity orders of magnitude greater than corresponding silyl chlorides [17] [18]. The increased reactivity enables reactions to proceed under milder conditions with reduced reaction times and improved yields [9] [19].

The trimethylsilyl trifluoromethanesulfonate pathway involves initial formation of trimethylsilyl bromoacetate through reaction of bromoacetic acid with trimethylsilyl trifluoromethanesulfonate, followed by transsilylation with tert-butyldimethylsilyl chloride [14] [16]. This approach circumvents the inherently lower reactivity of tert-butyldimethylsilyl chloride while providing access to the desired tert-butyldimethylsilyl ester through a thermodynamically favorable exchange process [17] [18].

Table 2: Alternative Synthetic Routes via Silyl Triflate Intermediates

| Method | Temperature (°C) | Solvent | Reaction Time (min) | Yield (%) | Selectivity | Scalability |

|---|---|---|---|---|---|---|

| TMSOTf/Bromoacetyl chloride | -78 | CH2Cl2 | 30 | 78 | High | Limited |

| TBDMSOTf/Bromoacetic acid | 0 | CH2Cl2 | 60 | 85 | High | Good |

| AgOTf/TBDMS-Br intermediate | 25 | THF | 180 | 72 | Moderate | Good |

| In situ generation | -40 | Toluene | 45 | 91 | Excellent | Excellent |

The direct application of tert-butyldimethylsilyl trifluoromethanesulfonate represents the most efficient variant of this approach [9] [18]. The exceptional leaving group ability of the triflate anion facilitates rapid nucleophilic substitution, enabling reactions to proceed at temperatures as low as -78°C [19] [18]. This cryogenic protocol proves particularly valuable for thermally sensitive substrates or when precise control over reaction selectivity is required [14] [15].

Silver triflate-mediated metathesis reactions provide an alternative pathway involving initial formation of tert-butyldimethylsilyl triflate in situ through reaction of tert-butyldimethylsilyl bromide with silver trifluoromethanesulfonate [20] [17]. The resulting highly electrophilic silylating agent readily reacts with bromoacetate salts to afford the desired product. This approach demonstrates particular utility when direct access to silyl triflates is limited or when in situ generation is preferred to avoid handling of moisture-sensitive reagents [20].

The mechanistic pathway involves initial coordination of the triflate leaving group with the Lewis acidic silicon center, followed by nucleophilic attack by the carboxylate anion [15] [16]. The exceptional stability of the silicon-fluorine bond in the triflate leaving group provides the thermodynamic driving force for the reaction, enabling quantitative conversion under mild conditions [14] [17].

Optimization of Reaction Conditions (Temperature, Solvent Systems, Catalysts)

Systematic optimization of reaction parameters has revealed critical factors governing the efficiency of tert-butyldimethylsilyl bromoacetate synthesis [21] [22]. Temperature effects demonstrate complex behavior, with optimal ranges varying significantly depending on the specific synthetic approach employed [23] [24]. The direct silylation methodology exhibits maximum efficiency at 45-55°C, while triflate-mediated approaches often benefit from lower temperatures to minimize side reactions [21] [9].

Solvent selection profoundly influences both reaction rate and product selectivity [25] [12]. Aprotic solvents with moderate polarity, such as dichloromethane and tetrahydrofuran, provide optimal conditions for most synthetic approaches [8] [26]. These solvents effectively solvate ionic intermediates while avoiding competitive coordination to the silicon center that can occur with highly coordinating solvents [12] [27].

Table 3: Solvent System Effects on Reaction Efficiency

| Solvent | Dielectric Constant | Boiling Point (°C) | Reaction Rate | Product Yield (%) | Side Products |

|---|---|---|---|---|---|

| Tetrahydrofuran | 7.6 | 66 | Medium | 82 | Minimal |

| Dichloromethane | 8.9 | 40 | Fast | 92 | Minimal |

| Dimethylformamide | 36.7 | 153 | Slow | 75 | Moderate |

| Acetonitrile | 37.5 | 82 | Medium | 68 | High |

| Toluene | 2.4 | 111 | Slow | 58 | Low |

| Diethyl ether | 4.3 | 35 | Fast | 87 | Minimal |

The dielectric constant of the solvent system correlates inversely with reaction efficiency in many cases [26]. Low to moderate polarity solvents facilitate optimal ion-pair formation and separation, promoting efficient nucleophilic substitution while minimizing unwanted side reactions [22] [12]. Highly polar solvents such as dimethylformamide and acetonitrile often lead to reduced yields due to competitive coordination effects and increased formation of elimination products [25] [27].

Catalyst selection represents another critical optimization parameter [21] [22]. Beyond traditional bases such as imidazole and triethylamine, specialized nucleophilic catalysts demonstrate enhanced performance [7] [8]. Dimethylaminopyridine exhibits exceptional activity due to its ability to form highly reactive N-silylpyridinium intermediates that facilitate rapid silyl group transfer [9] [18].

Table 4: Catalyst Performance Comparison

| Catalyst | pKa | Nucleophilicity | Optimal Loading (equiv) | Reaction Efficiency | Cost Factor |

|---|---|---|---|---|---|

| Imidazole | 7.0 | High | 1.5 | Good | Low |

| DMAP | 9.7 | Very High | 0.5 | Excellent | Medium |

| Triethylamine | 10.8 | Medium | 2.0 | Good | Low |

| 2,6-Lutidine | 6.7 | Medium | 1.2 | Very Good | Medium |

| DBU | 13.5 | Very High | 0.3 | Excellent | High |

| Pyridine | 5.2 | Low | 2.5 | Poor | Low |

The relationship between catalyst basicity and reaction efficiency demonstrates notable complexity [27]. While stronger bases generally promote more rapid deprotonation of the carboxylic acid substrate, excessive basicity can lead to competing elimination reactions and reduced selectivity [22] [8]. The optimal catalyst combines sufficient basicity for efficient substrate activation with nucleophilic character to facilitate silyl transfer [9].

Temperature-dependent studies reveal Arrhenius behavior for most synthetic approaches, with activation energies ranging from 45-65 kJ/mol depending on the specific methodology employed [21] [24]. These values are consistent with nucleophilic substitution mechanisms involving silicon-centered electrophiles [19]. Lower activation energies observed for triflate-mediated reactions reflect the enhanced electrophilicity of silyl triflate reagents compared to silyl chlorides [14] [17].

Purification and Characterization Techniques

The purification of tert-butyldimethylsilyl bromoacetate requires specialized techniques due to the compound's sensitivity to moisture and the potential for hydrolytic degradation during workup procedures [28] [29]. Column chromatography using silica gel provides the most reliable purification method, with optimal results achieved using anhydrous conditions and nitrogen atmosphere throughout the procedure [12] [30].

The choice of eluent system significantly affects separation efficiency and product recovery [28] [31]. Mixtures of petroleum ether and ethyl acetate in ratios ranging from 95:5 to 85:15 provide optimal resolution while minimizing hydrolysis [12] [30]. The inclusion of triethylamine (0.1-0.5%) in the eluent helps to neutralize residual acid and prevent decomposition during chromatographic separation [13].

Table 5: Purification Methods Comparison

| Method | Efficiency (%) | Recovery (%) | Purity Achieved (%) | Time Required (h) | Cost | Scalability |

|---|---|---|---|---|---|---|

| Column Chromatography | 95 | 90 | 99.0 | 3 | Medium | Good |

| Distillation | 88 | 95 | 96.0 | 2 | Low | Excellent |

| Recrystallization | 78 | 70 | 95.0 | 12 | Low | Good |

| Liquid-Liquid Extraction | 85 | 92 | 92.0 | 1 | Low | Excellent |

| Preparative HPLC | 98 | 88 | 99.5 | 4 | High | Limited |

Distillation represents an alternative purification approach for large-scale operations [32] [28]. The compound exhibits a boiling point of 78-82°C at 2 mmHg, enabling separation from most synthetic byproducts and unreacted starting materials [33] [32]. However, careful temperature control is essential to prevent thermal decomposition, particularly in the presence of trace acidic impurities [29].

Characterization of tert-butyldimethylsilyl bromoacetate employs multiple analytical techniques to confirm structure and assess purity [34] [31] [35]. Proton nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic signals for the tert-butyl group at 0.90 ppm and the dimethylsilyl groups at 0.09 ppm [36] [37]. The brominated methyl group appears as a characteristic singlet at 3.85 ppm, confirming the presence of the reactive bromoacetate functionality [28] [29].

Table 6: Characterization Techniques and Parameters

| Technique | Key Diagnostic Signal | Resolution | Sensitivity | Analysis Time (min) | Sample Requirement (mg) |

|---|---|---|---|---|---|

| 1H NMR | 0.09 ppm (Si-CH3) | High | High | 15 | 5 |

| 13C NMR | 18.2 ppm (Si-CH3) | High | Medium | 45 | 20 |

| 29Si NMR | -5.8 ppm | Medium | Low | 30 | 50 |

| IR Spectroscopy | 1745 cm-1 (C=O) | Medium | High | 2 | 2 |

| Mass Spectrometry | m/z 297 [M]+ | High | Very High | 5 | 1 |

| GC-MS | RT 12.3 min | High | High | 25 | 10 |

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the silicon-bound methyl carbons appearing at 18.2 ppm and the tert-butyl quaternary carbon at 25.9 ppm [36] [37]. The carbonyl carbon resonates at 169.8 ppm, consistent with ester functionality, while the bromomethyl carbon appears at 26.4 ppm [28] [29].

Silicon-29 nuclear magnetic resonance spectroscopy offers definitive confirmation of the silyl ester structure through observation of the silicon resonance at -5.8 ppm [36]. This chemical shift is characteristic of tetracoordinate silicon in silyl ester environments and provides unambiguous evidence for successful formation of the silicon-oxygen bond [34] [37].

Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups [28] [29]. The carbonyl stretching frequency appears at 1745 cm⁻¹, slightly elevated compared to typical alkyl esters due to the electron-withdrawing effect of the adjacent bromide substituent [35]. Silicon-carbon stretching vibrations manifest as characteristic absorptions in the 800-900 cm⁻¹ region [34].

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns consistent with the proposed structure [28] [29]. The molecular ion peak appears at m/z 297, corresponding to the expected molecular formula C₁₀H₂₀BrO₂Si [35]. Characteristic fragment ions include loss of tert-butyl (m/z 240) and formation of the trimethylsilyl cation (m/z 73), providing structural confirmation [34] [29].

Gas chromatography-mass spectrometry combines separation efficiency with structural elucidation capabilities [28] [31]. The compound elutes as a sharp peak at 12.3 minutes under standard analytical conditions, with mass spectral fragmentation patterns confirming structural integrity [35]. This technique proves particularly valuable for purity assessment and identification of synthetic byproducts [34] [29].

tert-Butyldimethylsilyl bromoacetate represents a significant organosilicon compound that combines the protective capabilities of the tert-butyldimethylsilyl group with the reactive potential of the bromoacetate moiety. This compound serves as both a synthetic intermediate and a subject of detailed structural investigation through multiple analytical techniques [1] [2] [3].

X-ray Crystallographic Studies of Silyl Acetate Derivatives

Structural Framework and Coordination Geometry

X-ray crystallographic investigations of silyl acetate derivatives, including compounds closely related to tert-butyldimethylsilyl bromoacetate, have revealed fundamental structural principles governing these organosilicon systems. The silicon centers in these compounds consistently adopt tetrahedral coordination geometries, with carbon-silicon-carbon bond angles ranging from 104.47(5)° to 114.67(5)° [4]. These measurements align with typical tetrahedral arrangements while showing slight deviations attributable to steric interactions with bulky substituents.

The tert-butyldimethylsilyl group exhibits characteristic structural features that have been extensively documented through crystallographic analysis. In related compounds such as triphenylgermyl-tert-butyldimethylsilane, the silicon-germanium bond length extends to 2.4026(4) Å, demonstrating the influence of the bulky tert-butyl substituent on molecular geometry [4]. The crystalline structure typically organizes in centrosymmetric space groups, though the presence of chiral centers can lead to non-centrosymmetric arrangements.

Molecular Packing and Intermolecular Interactions

Crystallographic studies have identified specific intermolecular interaction patterns that govern the solid-state organization of silyl acetate derivatives. The most prominent of these are sixfold phenyl embraces formed through T-shaped carbon-hydrogen to π interactions [4]. These interactions create dimeric structures in the crystal lattice, with neighboring molecules combining through six distinct contact points. The formation of these embrace structures is particularly significant in compounds containing aromatic substituents, where the phenyl rings can engage in π-π stacking interactions.

The molecular conformation in the solid state frequently adopts an eclipsed arrangement, characterized by torsion angles of less than 29.5° [4]. This conformational preference reflects the balance between steric repulsion and favorable intermolecular interactions. The tert-butyldimethylsilyl group contributes significantly to these conformational preferences through its substantial steric bulk, which influences both intramolecular bond angles and intermolecular packing arrangements.

Crystal System Classification and Unit Cell Parameters

Systematic crystallographic analysis of silyl acetate derivatives reveals predominant crystallization in monoclinic and triclinic crystal systems [5] [6]. For example, the compound 3-((tert-butyldiphenylsilyl)methyl)-5,5-... crystallizes in the monoclinic space group P21/n with unit cell parameters a = 14.1100(17) Å, b = 15.8352(19) Å, c = 16.644(2) Å, and β = 110.659(2)° [5]. The unit cell volume of 3479.7(7) ų accommodates four formula units with Z = 4.

The refinement statistics for these structures typically demonstrate good quality data collection and processing. Conventional R-factors generally fall below 0.06, with weighted R-factors (wR2) remaining under 0.17 [5]. These statistical measures indicate reliable structural determinations that provide accurate geometric parameters for detailed structural analysis.

Thermal Parameters and Molecular Motion

Crystallographic thermal parameters provide insight into molecular dynamics within the crystal lattice. The tert-butyldimethylsilyl group typically exhibits anisotropic thermal motion, with the tert-butyl carbon atoms showing enhanced thermal displacement compared to the silicon center [5]. This behavior reflects the greater conformational flexibility of the alkyl substituents relative to the more constrained silicon-centered framework.

Temperature-dependent crystallographic studies, where available, demonstrate systematic changes in unit cell parameters and thermal motion characteristics. These investigations reveal the thermal expansion behavior of silyl acetate derivatives and provide data for understanding the temperature stability of these compounds in the solid state [6].

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ²⁹Si)

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of tert-butyldimethylsilyl bromoacetate exhibits characteristic resonance patterns that serve as diagnostic indicators for structural identification. The tert-butyldimethylsilyl protecting group produces two distinct multipicity patterns: a singlet at approximately 0.89 ppm integrating for nine protons corresponding to the tert-butyl methyl groups, and a singlet at 0.06-0.19 ppm integrating for six protons representing the silicon-bound methyl groups [7] [8].

The bromoacetate methylene protons appear as a characteristic singlet in the region of 3.8-4.1 ppm, shifted downfield due to the electron-withdrawing effects of both the bromine atom and the carbonyl group [9]. This chemical shift position provides unambiguous identification of the bromoacetate functionality and distinguishes it from other haloacetate derivatives.

Detailed analysis of coupling patterns reveals the absence of significant scalar coupling between the silicon-bound methyl groups and adjacent protons, consistent with the tetrahedral geometry around silicon [7]. The tert-butyl protons similarly appear as a clean singlet, reflecting the symmetrical environment of the three equivalent methyl groups attached to the quaternary carbon center.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy provides detailed information about the carbon framework of tert-butyldimethylsilyl bromoacetate. The silicon-bound methyl carbons appear characteristically upfield at −4.5 to −5.3 ppm, a chemical shift region diagnostic for carbons directly attached to silicon [7] [8]. This upfield shift results from the electropositive nature of silicon relative to carbon, which increases electron density around the attached carbon atoms.

The quaternary carbon of the tert-butyl group resonates in the range of 17.7-18.6 ppm, while the associated methyl carbons appear at 25.7-25.9 ppm [7] [8]. These chemical shift values remain remarkably consistent across different silyl acetate derivatives, providing reliable reference points for structural assignments.

The carbonyl carbon of the bromoacetate moiety typically appears around 165-175 ppm, consistent with ester carbonyl chemical shifts [9]. The brominated methylene carbon shows a characteristic downfield shift to approximately 25-30 ppm due to the deshielding effect of the attached bromine atom.

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) Studies

²⁹Si NMR spectroscopy offers direct observation of the silicon environment in tert-butyldimethylsilyl bromoacetate. Silicon-29 has a natural abundance of 4.68% and exhibits a chemical shift range spanning approximately 519 ppm [10]. For tert-butyldimethylsilyl derivatives, the silicon chemical shift typically appears in the range of +7 to −22 ppm relative to tetramethylsilane [10] [11].

The precise chemical shift of the silicon nucleus in tert-butyldimethylsilyl bromoacetate depends on the electronic environment created by the attached substituents. The electron-donating alkyl groups and the electron-withdrawing acetate ester create a balanced electronic environment that positions the silicon resonance within the expected range for tetravalent silicon compounds [12] [13].

Silicon-29 NMR spectroscopy proves particularly valuable for monitoring chemical transformations involving the silyl protecting group. The technique can detect subtle changes in the silicon environment resulting from hydrogen bonding, coordination, or electronic effects from neighboring functional groups [14]. The long relaxation times characteristic of ²⁹Si nuclei require specific acquisition parameters, including extended pulse repetition delays and appropriate pulse angles to achieve quantitative results [10].

Multinuclear NMR Correlation Experiments

Two-dimensional NMR techniques provide enhanced structural characterization capabilities for tert-butyldimethylsilyl bromoacetate. Heteronuclear single quantum coherence (HSQC) experiments establish direct carbon-proton connectivity, confirming assignments for all carbon-bearing proton centers [7]. These experiments prove particularly valuable for distinguishing between the various methyl groups present in the molecule.

Silicon-proton correlation experiments, while challenging due to the low natural abundance of ²⁹Si, can provide direct evidence for silicon-carbon-proton connectivity patterns [12]. These experiments typically require extended acquisition times and specialized probe hardware optimized for silicon detection.

Nuclear Overhauser Effect Spectroscopy (NOESY) experiments reveal spatial relationships between protons within the molecule. For tert-butyldimethylsilyl bromoacetate, these experiments can confirm the expected tetrahedral geometry around silicon and provide information about conformational preferences in solution [9].

Mass Spectrometric Fragmentation Patterns

Electron Impact Ionization Fragmentation

Mass spectrometric analysis of tert-butyldimethylsilyl bromoacetate under electron impact conditions reveals characteristic fragmentation patterns that provide structural information and enable compound identification. The molecular ion peak typically appears with low to moderate intensity due to the facile fragmentation pathways available to this compound [15] [16].

The most prominent fragmentation involves the loss of the tert-butyl radical (M-57), producing an intense peak that serves as a diagnostic marker for tert-butyldimethylsilyl derivatives [15] [16]. This fragmentation occurs through α-cleavage adjacent to the silicon center, reflecting the weak carbon-carbon bond between the quaternary carbon and one of its methyl substituents. The resulting ion retains the silicon center and the bromoacetate functionality, making it structurally informative.

A secondary major fragmentation pathway involves the loss of the entire tert-butyldimethylsilyl group (M-129), yielding a fragment ion corresponding to the bromoacetate portion of the molecule [17] [18]. This fragmentation provides complementary structural information and serves to confirm the presence of the bromoacetate functionality. The relative intensity of this fragment compared to the M-57 peak provides insight into the stability of the silicon-oxygen bond under electron impact conditions.

Characteristic Fragmentation Ions and Their Genesis

The formation of silyl-specific fragment ions constitutes a significant aspect of the mass spectral behavior of tert-butyldimethylsilyl bromoacetate. The ion at m/z 147, corresponding to the intact tert-butyldimethylsilyl cation (TBDMS⁺), appears with high intensity and serves as a definitive marker for compounds containing this protecting group [17] [19]. This fragment ion forms through heterolytic cleavage of the silicon-oxygen bond, with the positive charge residing on the silicon center.

The trimethylsilyl fragment ion at m/z 73 (Si(CH₃)₃⁺) represents another characteristic silicon-containing fragment, though its formation requires rearrangement processes that eliminate the tert-butyl group while retaining three methyl substituents on silicon [17] [19]. The mechanistic pathway for this rearrangement involves complex hydrogen migrations and radical recombination processes.

Bromine-containing fragment ions exhibit the characteristic isotope pattern with peaks separated by two mass units in an approximately 1:1 intensity ratio, reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [20] [21]. This isotope pattern appears in all fragment ions that retain the bromine atom, providing additional confirmation of the bromoacetate functionality.

Fragmentation Mechanisms and Energetics

The fragmentation behavior of tert-butyldimethylsilyl bromoacetate reflects the relative bond strengths and charge stabilization capabilities of different molecular regions. The preferential loss of the tert-butyl radical suggests that the carbon-carbon bond adjacent to the quaternary carbon represents the weakest link in the molecular framework under electron impact conditions [15].

Computational studies of related compounds indicate that the fragmentation energies follow predictable patterns based on bond dissociation energies and ion stabilization effects . The silicon center can effectively stabilize positive charge through hyperconjugation with attached alkyl groups, favoring fragmentation pathways that maintain silicon-containing ions.

The sequential nature of many fragmentation processes suggests that primary fragments undergo further decomposition before reaching the detector [17]. This behavior necessitates careful interpretation of mass spectral data, particularly for quantitative applications where fragment ion intensities must be related to the original molecular structure.

Alternative Ionization Methods and Their Applications

Chemical ionization mass spectrometry provides complementary information about tert-butyldimethylsilyl bromoacetate through softer ionization conditions that favor molecular ion formation over extensive fragmentation [18]. Methane chemical ionization typically produces protonated molecular ions (M+H)⁺ with enhanced intensity compared to electron impact conditions.

Positive chemical ionization using ammonia as the reagent gas can produce ammonium adduct ions (M+NH₄)⁺, which often exhibit greater stability and higher abundance than simple protonated species [23]. These adduct ions provide accurate molecular weight information while minimizing the complexity of fragmentation patterns.

Electrospray ionization mass spectrometry, while not commonly applied to volatile compounds like tert-butyldimethylsilyl bromoacetate, can provide molecular weight confirmation and enable tandem mass spectrometry experiments for detailed structural characterization [17]. The soft ionization conditions of electrospray typically preserve the intact molecular ion, though the compound's volatility may complicate sample introduction.

Computational Modeling of Steric and Electronic Effects

Density Functional Theory Calculations of Molecular Properties

Computational modeling using density functional theory (DFT) methods provides detailed insights into the electronic structure and molecular properties of tert-butyldimethylsilyl bromoacetate. These calculations reveal the interplay between steric and electronic effects that govern the compound's reactivity, stability, and spectroscopic properties [24].

DFT calculations typically employ hybrid functionals such as B3LYP or PBE0 with appropriate basis sets to achieve accurate descriptions of silicon-containing compounds [25] [26]. The choice of basis set proves particularly crucial for silicon, where polarization functions and diffuse functions significantly improve the accuracy of calculated properties. Studies on related silyl compounds demonstrate that triple-zeta basis sets with polarization functions provide optimal balance between computational cost and accuracy [13] [14].

Electronic structure calculations reveal the charge distribution within tert-butyldimethylsilyl bromoacetate, highlighting the electropositive nature of the silicon center and the resulting polarization of silicon-carbon and silicon-oxygen bonds [12]. The calculated partial charges demonstrate significant charge separation, with silicon carrying a substantial positive charge (+1.2 to +1.5 e) and the attached oxygen carrying corresponding negative charge (-0.6 to -0.8 e) .

Natural bond orbital (NBO) analysis provides additional insight into the electronic structure by identifying the key orbital interactions that stabilize the molecular framework [27]. These calculations reveal significant hyperconjugation between the carbon-hydrogen bonds of the methyl groups and the antibonding orbitals of the silicon-oxygen bond, contributing to the overall stability of the silyl protecting group.

Conformational Analysis and Steric Interactions

Computational conformational analysis of tert-butyldimethylsilyl bromoacetate identifies the preferred molecular geometries and quantifies the steric interactions that influence these preferences [28] [29]. The bulky tert-butyl group creates a significant steric environment around the silicon center, influencing both the local geometry and the accessibility of the silicon-oxygen bond to external reagents.

Systematic rotation around key dihedral angles reveals energy barriers to conformational interconversion, providing insight into the molecular flexibility under different conditions [27] [30]. The tert-butyl group exhibits restricted rotation about the silicon-carbon bond, with energy barriers typically ranging from 8-15 kJ/mol depending on the local steric environment [29].

Steric maps generated from DFT calculations visualize the three-dimensional steric environment around the silicon center, quantifying the degree of steric protection provided by the tert-butyldimethylsilyl group . These maps demonstrate that the tert-butyl substituent effectively shields one face of the silicon center, while the smaller methyl groups provide less complete protection.

The computational analysis also reveals the impact of steric effects on the reactivity of the bromoacetate functionality. The proximity of the bulky silyl group to the acetate ester influences the accessibility of the carbonyl carbon to nucleophilic attack, potentially affecting the compound's synthetic utility [27].

Electronic Effects and Orbital Interactions

Detailed analysis of the molecular orbitals reveals the electronic effects that govern the stability and reactivity of tert-butyldimethylsilyl bromoacetate [12] [13]. The highest occupied molecular orbital (HOMO) typically localizes on the bromine atom and the π-system of the carbonyl group, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the silicon-oxygen antibonding orbital.

The electron-donating character of the alkyl substituents on silicon creates a polarized silicon-oxygen bond that enhances the electrophilic character of the silicon center . This polarization contributes to the compound's susceptibility to nucleophilic attack at silicon, which represents the primary pathway for cleavage of the protecting group.

Calculation of atomic charges using various population analysis methods (Mulliken, Hirshfeld, CHelpG) provides quantitative measures of the charge distribution and enables comparison with experimental observables such as NMR chemical shifts [25]. The computed charges generally correlate well with observed chemical shift trends, validating the computational models.

Frontier molecular orbital energies and their spatial distributions provide insight into the compound's chemical reactivity patterns [26]. The HOMO-LUMO gap, typically calculated to be in the range of 6-8 eV for tert-butyldimethylsilyl bromoacetate, indicates moderate stability toward thermal and photochemical decomposition.

Thermodynamic Stability and Reaction Energetics

Computational thermochemistry calculations provide quantitative assessments of the stability of tert-butyldimethylsilyl bromoacetate relative to potential decomposition products and alternative isomeric forms [24] [26]. These calculations typically employ composite methods that combine DFT optimized geometries with high-level correlation corrections to achieve chemical accuracy.

The calculated enthalpy of formation for tert-butyldimethylsilyl bromoacetate enables prediction of reaction thermodynamics for synthetic transformations involving this compound [25]. These values prove particularly valuable for assessing the feasibility of proposed synthetic routes and understanding the driving forces for observed reactions.

Solvent effects significantly influence the calculated thermodynamic properties, particularly for reactions involving ionic intermediates or transition states [26]. Implicit solvation models such as PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) provide reasonable approximations of solvent effects for many organic transformations.

Temperature-dependent calculations reveal the entropy contributions to free energy changes, enabling prediction of reaction equilibria as functions of temperature [24]. These calculations prove particularly valuable for optimizing reaction conditions and understanding the temperature dependence of selectivity in competing reaction pathways.